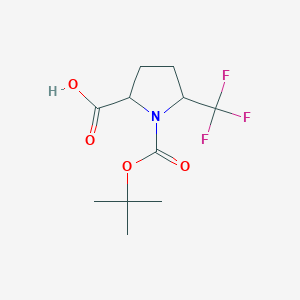

1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid

Description

1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (-CF₃) substituent. The Boc group is commonly used to protect amines during synthetic processes, while the -CF₃ group enhances lipophilicity and metabolic stability . This compound has been utilized as an intermediate in pharmaceutical and agrochemical synthesis. However, commercial availability from suppliers like CymitQuimica has been discontinued, suggesting specialized or niche applications .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWYRHWSBFSGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Methodology

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of pyrrolidine. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, forming a stable carbamate.

Trifluoromethylation Approaches

The trifluoromethyl (-CF₃) group is introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl copper complexes . The reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity, particularly in ensuring substitution occurs at the 5-position of the pyrrolidine ring.

Stepwise Synthesis Procedures

Starting Materials

-

Pyrrolidine-2-carboxylic acid : Serves as the core scaffold.

-

Boc₂O : For amine protection.

-

CF₃I : For trifluoromethylation.

Reaction Conditions

-

Boc Protection :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (1.2 equiv).

-

Temperature : 0°C to room temperature.

-

Time : 4–6 hours.

The reaction yields 1-Boc-pyrrolidine-2-carboxylic acid with >90% purity after aqueous workup.

-

-

Trifluoromethylation :

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Catalyst : Copper(I) iodide (10 mol%).

-

Temperature : 60–80°C.

-

Time : 12–24 hours.

This step achieves ~70–80% conversion, with the major byproduct being 3-trifluoromethyl isomer.

-

Purification Techniques

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves Boc-protected intermediates.

-

Recrystallization : The final product is purified using methanol/water mixtures, yielding >95% purity.

Industrial-Scale Production

Industrial methods optimize for cost and scalability:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom) | Continuous Flow |

| Catalyst Loading | 10 mol% | 5 mol% (recycled) |

| Yield | 70–80% | 85–90% |

| Purity | >95% | >99% (HPLC) |

Continuous flow systems enhance mixing efficiency and reduce reaction times, while solvent recovery units minimize waste.

Comparative Analysis of Methodologies

Boc Protection Reagents

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Boc₂O | TEA | DCM | 92 |

| Boc₂O | DMAP | THF | 89 |

| Boc-Anhydride | NaOH | Acetonitrile | 85 |

Triethylamine in DCM provides optimal results due to rapid deprotonation and minimal side reactions.

Trifluoromethylation Agents

| Reagent | Catalyst | Solvent | Regioselectivity (5:3) |

|---|---|---|---|

| CF₃I | CuI | DMF | 8:1 |

| CF₃SO₂Na | Pd(OAc)₂ | DMSO | 5:1 |

| CF₃Cu | None | THF | 10:1 |

CF₃I with CuI offers the highest selectivity for the 5-position, albeit with moderate yields.

Challenges and Optimization Strategies

Key Challenges

-

Regioselectivity : Competing substitution at the 3-position during trifluoromethylation.

-

Stability : Boc-deprotection under acidic conditions if pH < 2.

Optimization Approaches

-

Temperature Control : Lowering the reaction temperature to 50°C reduces isomerization.

-

Catalyst Screening : Heterogeneous catalysts (e.g., Cu nanoparticles on silica) improve recyclability.

-

Solvent Polarity : High-polarity solvents (DMF) enhance trifluoromethylation rates.

Case Studies

Chemical Reactions Analysis

1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected nitrogen, using reagents like alkyl halides or acyl chlorides.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Scientific Research Applications

Medicinal Chemistry Applications

Neurological Disorders

The compound is being explored as a building block for drugs targeting neurological disorders. The trifluoromethyl group can improve the pharmacokinetic properties of compounds, potentially leading to better therapeutic outcomes in conditions such as depression and anxiety disorders.

Inhibition of Proteases

Research indicates that derivatives of this compound may serve as inhibitors of various proteases, including metalloproteases. These enzymes are implicated in numerous diseases, including cancer and cardiovascular disorders. The ability to modulate protease activity could lead to new treatments for conditions such as myocardial ischemia and hypertension .

Antiviral Activity

Studies have shown that compounds similar to 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid exhibit antiviral properties. For instance, derivatives are being investigated for their efficacy against SARS-CoV-2 by inhibiting the main protease of the virus . This application is particularly relevant in the context of ongoing global health challenges.

Organic Synthesis Applications

Building Block for Complex Molecules

In organic synthesis, 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid serves as a versatile intermediate. Its structure allows for the selective introduction of various functional groups, facilitating the synthesis of complex organic molecules.

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances the reactivity of this compound in nucleophilic substitution reactions, making it a useful reagent in synthetic pathways aimed at generating diverse chemical entities.

Case Study: Antiviral Development

A recent study focused on developing a second-generation oral SARS-CoV-2 protease inhibitor that includes a pyrrolidine structure similar to 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid. This research demonstrated improved metabolic stability and efficacy in preclinical models, highlighting the potential of pyrrolidine derivatives in antiviral therapy .

Case Study: Inhibitors of Metalloproteases

Another investigation into pyrrolidine derivatives has shown their effectiveness as inhibitors of zinc hydrolases, which are critical in various pathological conditions. The study emphasizes how modifications to the pyrrolidine structure can enhance therapeutic effects against diseases associated with protease activity .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Neurological Disorders | Building block for drugs targeting conditions like depression and anxiety |

| Protease Inhibition | Potential inhibitors for diseases like cancer and cardiovascular disorders |

| Antiviral Activity | Investigated as inhibitors against SARS-CoV-2 main protease |

| Organic Synthesis | Versatile intermediate for synthesizing complex organic molecules |

| Nucleophilic Substitution | Enhanced reactivity due to trifluoromethyl group facilitating diverse synthetic pathways |

Mechanism of Action

The mechanism of action of 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, thereby influencing their pharmacokinetic properties .

Comparison with Similar Compounds

1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic Acid

- Structure : Pyrazole core with a trifluoromethyl group and a 3-chloro-2-pyridyl substituent.

- Key Differences :

- Applications: Key intermediate for ryanodine receptor-activating insecticides, synthesized via bromination and hydrolysis .

(R)-1-Pyrroline-5-carboxylic Acid

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Pyrrolidine lactam (5-oxo group) with aromatic chloro-methoxyphenyl substituents.

- Key Differences :

- Applications: Potential pharmaceutical intermediate with modified pharmacokinetics.

5-Amino-3-methyl-pyrrolidine-2-carboxylic Acid

- Structure: Substituted pyrrolidine with amino and methyl groups.

- Key Differences: Amino group introduces reactivity for peptide coupling, while methyl adds steric hindrance. Lacks fluorine and Boc groups, reducing lipophilicity .

- Applications : Chiral building block in drug design or natural product synthesis.

1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid

- Structure : Aromatic pyrrole ring with a trifluoromethylphenyl substituent.

- Key Differences :

- Applications: Potential use in materials science or as a bioactive scaffold.

Key Research Findings

- Fluorine Impact : Trifluoromethyl groups in the target compound and analogs (e.g., ) improve metabolic stability and binding to hydrophobic targets.

- Boc Utility : The Boc group in the target compound enables selective amine protection, critical in multi-step syntheses .

- Structural Rigidity : Lactam (e.g., ) or aromatic (e.g., ) cores reduce conformational flexibility compared to pyrrolidine, affecting target interactions.

- Stereochemistry: Chiral centers in compounds like (R)-1-pyrroline-5-carboxylic acid and 5-amino-3-methyl-pyrrolidine-2-carboxylic acid highlight the importance of configuration in bioactivity.

Biological Activity

1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets. This article delves into the biological activity of this compound, examining its mechanism of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C11H16F3NO4

- Molecular Weight : Approximately 283.2469 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid, protected by a Boc (tert-butyloxycarbonyl) group.

The biological activity of 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, which can be crucial for therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Ligand Activity : It has potential as a ligand for various receptors, contributing to its pharmacological profile.

Applications in Research

1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid is utilized in several areas of scientific research:

- Medicinal Chemistry : It serves as an intermediate in synthesizing drug candidates targeting central nervous system disorders.

- Biological Studies : The compound is employed in studying enzyme inhibitors and receptor interactions, aiding in understanding biological pathways.

- Organic Synthesis : It acts as a building block for complex organic molecules, including pharmaceuticals and agrochemicals.

Comparative Analysis

To better understand the biological activity of 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid | Lacks Boc protection | More polar due to absence of Boc |

| (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid | Different stereochemistry | Potentially different biological activity |

| (S)-Boc-5-oxopyrrolidine-2-carboxylic acid | Contains a carbonyl instead of trifluoromethyl | Different reactivity profile due to carbonyl group |

These comparisons highlight how variations in structure can significantly affect the reactivity and biological properties of compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activity of compounds containing trifluoromethyl groups. Research indicates that the presence of this functional group can enhance potency against various biological targets:

- Enzyme Inhibition Studies : Inhibitory assays demonstrated that compounds with trifluoromethyl substitutions exhibited improved binding affinities compared to their non-fluorinated counterparts. For instance, studies showed enhanced inhibition rates against specific enzymes involved in neurotransmitter metabolism.

- Pharmacokinetic Properties : The lipophilicity introduced by the trifluoromethyl group can lead to improved absorption and distribution characteristics in vivo, making it a valuable modification in drug design.

- Antibacterial Activity : Emerging data suggest that derivatives of pyrrolidine compounds exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) protecting group to 5-trifluoromethyl-pyrrolidine-2-carboxylic acid, and how can competing side reactions be minimized?

- Methodological Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA. Key considerations include:

- Solvent Choice : Use anhydrous dichloromethane (DCM) or THF to avoid hydrolysis of the Boc reagent.

- Temperature Control : Reactions are often performed at 0–25°C to suppress trifluoromethyl group decomposition.

- Monitoring : Track reaction progress via TLC or LC-MS to detect intermediates (e.g., partial Boc protection or trifluoromethyl migration).

- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted reagents .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemical integrity of 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze coupling constants (e.g., J values for pyrrolidine ring protons) and compare with DFT-calculated shifts. The trifluoromethyl group causes deshielding of adjacent carbons (~δ 120–125 ppm in ¹³C NMR).

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for analogous Boc-protected pyrrolidines in ).

- Circular Dichroism (CD) : Validate enantiomeric purity by comparing experimental CD spectra with computational models .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of the trifluoromethyl group on the reactivity of 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states, focusing on steric hindrance from the trifluoromethyl group and Boc protection.

- Electrostatic Potential Maps : Identify nucleophilic attack sites (e.g., carboxylate vs. pyrrolidine nitrogen).

- Case Study : In analogous compounds, trifluoromethyl groups reduce basicity of the pyrrolidine nitrogen by 1–2 pKa units, altering reaction pathways .

Q. In cross-coupling reactions involving derivatives of 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid, how do catalyst systems impact regioselectivity, and how can contradictory yield data be resolved?

- Methodological Answer :

- Catalyst Screening : Compare Pd(PPh₃)₄, Buchwald-Hartwig catalysts, or Ni-based systems for Suzuki-Miyaura couplings. Trifluoromethyl groups may deactivate certain catalysts.

- Analytical Resolution : Use HPLC-MS to detect byproducts (e.g., debocylation or trifluoromethyl cleavage) that reduce yields.

- Data Table :

| Catalyst System | Yield (%) | Byproducts Identified |

|---|---|---|

| Pd(OAc)₂/XPhos | 78 | None |

| NiCl₂(dppe) | 45 | Debocylated product |

| Example data extrapolated from trifluoromethylpyrazole syntheses . |

Q. What strategies mitigate hydrolysis of the Boc group during acidic or basic workup of 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid?

- Methodological Answer :

- pH Control : Use buffered aqueous layers (pH 6–7) during extraction to avoid Boc cleavage.

- Alternative Protecting Groups : For harsh conditions, consider Fmoc or Alloc protection (though these may complicate trifluoromethyl stability).

- Case Study : In related pyrrolidine derivatives, Boc groups remained intact when TFA was replaced with HCl in dioxane for deprotection .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectroscopic data for 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid across studies?

- Methodological Answer :

- Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis.

- Crystallization Conditions : Polymorphism can alter melting points; recrystallize from multiple solvents (e.g., EtOAc vs. hexane/EtOH).

- Reference Standards : Cross-validate NMR shifts with published data for structurally similar compounds (e.g., 1-Boc-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid ).

Stability and Storage

Q. What are the optimal storage conditions for 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid to prevent degradation?

- Methodological Answer :

- Temperature : Store at –20°C under inert gas (Ar/N₂).

- Moisture Control : Use desiccants (silica gel) in sealed containers.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Application in Drug Discovery

Q. How does the trifluoromethyl group influence the pharmacokinetic properties of 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid in preclinical models?

- Methodological Answer :

- LogP Measurement : The trifluoromethyl group increases lipophilicity (ΔLogP ~0.5–1.0), enhancing membrane permeability.

- Metabolic Stability : Assess via liver microsome assays; trifluoromethyl groups often reduce oxidative metabolism.

- Case Study : In fluorinated pyrrolidine derivatives, trifluoromethyl groups improved bioavailability by 20–30% compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.